molecular formula C20H15Cl2N3 B11440515 N,2-bis(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine

N,2-bis(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B11440515
M. Wt: 368.3 g/mol
InChI Key: RHFLVGMDAPQRQE-UHFFFAOYSA-N
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Description

N,2-bis(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine: is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of chlorophenyl groups and a methyl group in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,2-bis(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate pyridine derivatives with suitable amines under acidic or basic conditions.

    Introduction of chlorophenyl groups: This step involves the substitution of hydrogen atoms on the imidazo[1,2-a]pyridine core with chlorophenyl groups using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,2-bis(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imidazo[1,2-a]pyridine core.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl groups can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often in the presence of catalysts or under reflux conditions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives with various functional groups.

Scientific Research Applications

Chemistry: N,2-bis(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory, anticancer, and antimicrobial agent. Its unique chemical structure allows it to interact with specific molecular targets, making it a promising candidate for drug development.

Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its chemical properties make it suitable for applications requiring stability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of N,2-bis(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its interaction with enzymes involved in inflammation can result in anti-inflammatory effects, while its binding to receptors on cancer cells can inhibit their growth and proliferation.

Comparison with Similar Compounds

    N,2-bis(4-chlorophenyl)imidazo[1,2-a]pyridine: Lacks the methyl group at the 6-position.

    N,2-bis(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridine: Lacks the amine group at the 3-position.

    N,2-bis(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-ol: Contains a hydroxyl group instead of an amine group at the 3-position.

Uniqueness: N,2-bis(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine is unique due to the presence of both chlorophenyl groups and a methyl group, which contribute to its distinct chemical and biological properties. These structural features allow it to interact with a wide range of molecular targets, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C20H15Cl2N3

Molecular Weight

368.3 g/mol

IUPAC Name

N,2-bis(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C20H15Cl2N3/c1-13-2-11-18-24-19(14-3-5-15(21)6-4-14)20(25(18)12-13)23-17-9-7-16(22)8-10-17/h2-12,23H,1H3

InChI Key

RHFLVGMDAPQRQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=C2NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)C=C1

Origin of Product

United States

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